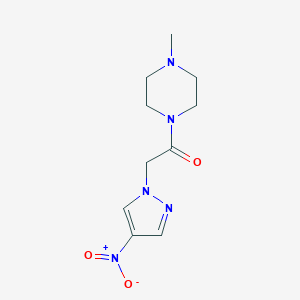
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and contains a nitro group and a pyrazole ring in its structure. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the inhibition of PKC by binding to its regulatory domain. This leads to the downregulation of various signaling pathways that are involved in cell proliferation and survival. The inhibition of PKC by this compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in laboratory experiments has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. It has been found to have poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Additionally, its neuroprotective effects could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, its anti-inflammatory effects could be investigated in the context of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
This compound is a valuable tool for scientific research due to its unique properties. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Its use in laboratory experiments has several advantages, but also some limitations. There are several future directions for its use in scientific research, including the development of more potent and selective PKC inhibitors and the investigation of its potential as an anticancer and neuroprotective agent.
Synthesemethoden
The synthesis of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the reaction of 4-nitro-1H-pyrazole-1-acetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by this compound has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C10H15N5O3 |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H15N5O3/c1-12-2-4-13(5-3-12)10(16)8-14-7-9(6-11-14)15(17)18/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
LRXUTGAYOKMMOI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)

